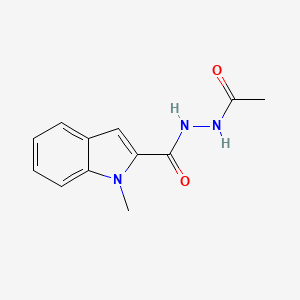
Hexahydrofurofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexahydrofurofuran is a heterocyclic organic compound characterized by a fused ring structure consisting of two tetrahydrofuran rings
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexahydrofurofuran can be synthesized through several methods. One common approach involves the cyclization of appropriate diols or epoxides under acidic or basic conditions. For example, the reaction of 1,4-butanediol with an acid catalyst can yield this compound through intramolecular cyclization .
Industrial Production Methods: Industrial production of this compound typically involves the use of high-purity starting materials and controlled reaction conditions to ensure high yields and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Hexahydrofurofuran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides or amines can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield lactones, while reduction can produce alcohols .
Scientific Research Applications
Hexahydrofurofuran has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of hexahydrofurofuran and its derivatives involves interactions with specific molecular targets and pathways. For instance, certain derivatives have been shown to inhibit enzymes or interact with cellular receptors, leading to various biological effects. The exact mechanism depends on the specific structure and functional groups present in the compound .
Comparison with Similar Compounds
Hexahydrofurofuran can be compared with other similar compounds, such as:
Tetrahydrofuran (THF): A simpler cyclic ether with a single ring structure.
Dioxane: Another cyclic ether with two oxygen atoms in a six-membered ring.
Furan: An aromatic compound with a five-membered ring containing one oxygen atom.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject of study for researchers aiming to develop new materials and therapeutic agents.
Properties
CAS No. |
1793-94-8 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan |
InChI |
InChI=1S/C6H10O2/c1-3-7-6-2-4-8-5(1)6/h5-6H,1-4H2 |
InChI Key |
PHXGAJLBHUUAKB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2C1OCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-1-[(4-methylphenyl)sulfonyl]-5-nitro-1H-indole](/img/structure/B14135428.png)

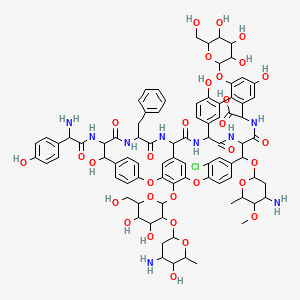
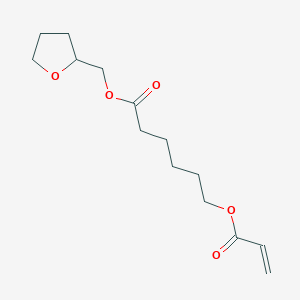
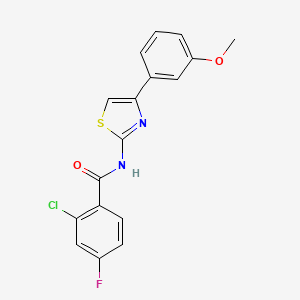
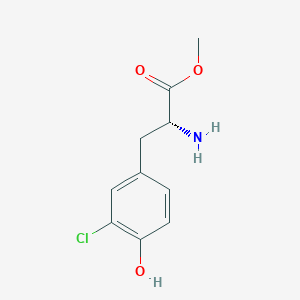

![[(2-Phenylpent-4-en-1-yl)sulfanyl]benzene](/img/structure/B14135457.png)
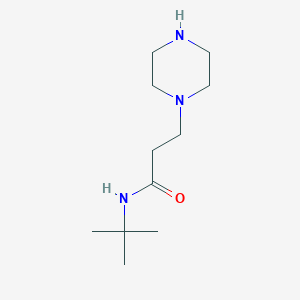

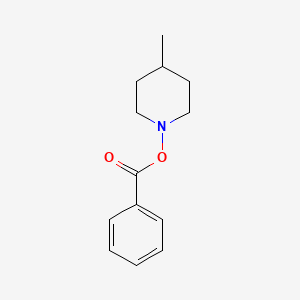
![methyl 3-{[3-(4-benzylpiperazin-1-yl)propanoyl]amino}-4-methoxy-1H-indole-2-carboxylate](/img/structure/B14135499.png)
